1-[2-(Pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione
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Overview
Description
1-[2-(Pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione is a compound that features a pyrrolidine ring and a pyrrole-2,5-dione moiety. This compound is of interest due to its potential biological activities and its role as a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione typically involves the condensation of a pyrrolidine derivative with a pyrrole-2,5-dione precursor. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(pyrrolidine-1-carbonyl)phenylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
1-[2-(Pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Shares the pyrrolidine-2,5-dione moiety but lacks the phenyl and pyrrolidine-1-carbonyl groups.
Pyrrole-2,5-dione: Contains the pyrrole-2,5-dione structure but lacks the additional substituents.
Uniqueness: 1-[2-(Pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and other scientific research .
Properties
IUPAC Name |
1-[2-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-13-7-8-14(19)17(13)12-6-2-1-5-11(12)15(20)16-9-3-4-10-16/h1-2,5-8H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYHDVSGQMGUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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